molecular formula C29H37NO B590856 苄基 R-(+)-托特罗定 CAS No. 848768-06-9

苄基 R-(+)-托特罗定

货号 B590856
CAS 编号: 848768-06-9
分子量: 415.621
InChI 键: DKVFUIQWDZMTOU-HHHXNRCGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl is a functional group (C6H5CH2-) derived from benzene, and Tolterodine is a medication used to treat urinary incontinence . The specific compound “Benzyl R-(+)-Tolterodine” seems to be a derivative of Tolterodine with a benzyl group attached, but without specific literature or data, it’s challenging to provide a detailed description.


Molecular Structure Analysis

The molecular structure of a benzyl derivative like “Benzyl R-(+)-Tolterodine” would include a benzene ring attached to the Tolterodine molecule via a methylene bridge . The exact structure would depend on the point of attachment of the benzyl group to the Tolterodine molecule.


Chemical Reactions Analysis

Benzyl compounds are known to participate in a variety of chemical reactions, including oxidation, reduction, and substitution reactions . The specific reactions that “Benzyl R-(+)-Tolterodine” might undergo would depend on its exact molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzyl R-(+)-Tolterodine” would depend on its exact molecular structure. Benzyl compounds are generally colorless liquids or low-melting solids, and Tolterodine is a white crystalline powder .

科学研究应用

作用机制和开发

托特罗定及其代谢物,包括 5-羟甲基托特罗定 (5-HMT),因其抗胆碱能活性而被广泛研究,这是其在治疗 OAB 中应用的核心。将非索特罗定设计和开发为托特罗定的活性代谢物 5-HMT 的前药,代表了 OAB 治疗的重大进展。这种开发的目的是在口服后通过前药途径实现 5-HMT 的全身生物利用度。与托特罗定的代谢受细胞色素 P450 (CYP) 2D6 介导,导致基因型依赖性暴露不同,非索特罗定导致一致的、与基因型无关的 5-HMT 暴露,这证明了了解和修改托特罗定衍生物的药代动力学性质对于治疗用途的重要性 (Malhotra 等,2009).

分析方法开发

在药物制剂和生物基质中准确定量和分析托特罗定及其衍生物对于临床和研究应用都至关重要。对托特罗定酒石酸盐(一种与苄基 R-(+)-托特罗定密切相关的毒蕈碱受体拮抗剂)的估算进行分析方法开发的综述,重点介绍了几种分析方法,包括高效液相色谱 (HPLC)、高效薄层色谱 (HPTLC) 和质谱技术,如 LC-MS 和 LC-MS/MS,用于在各种基质中进行估算。这些分析技术对于确保含托特罗定的药物的纯度、效力和安全性至关重要 (Chakraborty 等,2022).

未来方向

The future directions for research on “Benzyl R-(+)-Tolterodine” would likely involve further exploration of its synthesis, properties, and potential applications. This could include studies on its pharmacological activity, given the known activity of Tolterodine .

作用机制

Target of Action

Benzyl R-(+)-Tolterodine primarily targets the M2 and M3 subtypes of muscarinic receptors . These receptors play a crucial role in mediating urinary bladder contraction and salivation via cholinergic muscarinic receptors .

Mode of Action

Benzyl R-(+)-Tolterodine acts as a competitive muscarinic receptor antagonist . After oral administration, it is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite . This metabolite exhibits an antimuscarinic activity similar to that of Benzyl R-(+)-Tolterodine and contributes significantly to the therapeutic effect .

Biochemical Pathways

It is known that the drug and its active metabolite exhibit high specificity for muscarinic receptors, showing negligible activity or affinity for other neurotransmitter receptors and potential cellular targets, such as calcium channels .

Pharmacokinetics

Benzyl R-(+)-Tolterodine is rapidly absorbed from the gastrointestinal tract with a bioavailability of 10-74% . It is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative . The pharmacokinetics of Benzyl R-(+)-Tolterodine may be influenced by the patient’s genetically determined ability to metabolize the drug .

Result of Action

The main effects of Benzyl R-(+)-Tolterodine are an increase in residual urine, reflecting an incomplete emptying of the bladder, and a decrease in detrusor pressure . These effects are consistent with an antimuscarinic action on the lower urinary tract .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl R-(+)-Tolterodine involves the conversion of commercially available starting materials to the target compound through several key reactions.", "Starting Materials": [ "Benzyl bromide", "R-(+)-Tolterodine tartrate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Acetone", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Conversion of R-(+)-Tolterodine tartrate to R-(+)-Tolterodine", "The reaction is carried out by treating R-(+)-Tolterodine tartrate with sodium hydroxide in methanol. The resulting R-(+)-Tolterodine is isolated by filtration and drying.", "Step 2: Protection of the amine group", "The amine group of R-(+)-Tolterodine is protected by reaction with benzyl bromide in acetone. The reaction is carried out in the presence of sodium bicarbonate as a base. The resulting benzyl-protected R-(+)-Tolterodine is isolated by filtration and drying.", "Step 3: Deprotection of the benzyl group", "The benzyl group is removed by treatment with hydrogen chloride in diethyl ether. The reaction is quenched with sodium bicarbonate and the resulting R-(+)-Tolterodine is isolated by filtration and drying.", "Step 4: Salt formation", "The free base R-(+)-Tolterodine is converted to its hydrochloride salt by treatment with hydrochloric acid in water. The resulting Benzyl R-(+)-Tolterodine hydrochloride is isolated by filtration and drying." ] }

CAS 编号

848768-06-9

分子式

C29H37NO

分子量

415.621

IUPAC 名称

(3R)-3-(5-methyl-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine

InChI

InChI=1S/C29H37NO/c1-22(2)30(23(3)4)19-18-27(26-14-10-7-11-15-26)28-20-24(5)16-17-29(28)31-21-25-12-8-6-9-13-25/h6-17,20,22-23,27H,18-19,21H2,1-5H3/t27-/m1/s1

InChI 键

DKVFUIQWDZMTOU-HHHXNRCGSA-N

SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(CCN(C(C)C)C(C)C)C3=CC=CC=C3

同义词

(γR)-5-Methyl-N,N-bis(1-methylethyl)-γ-phenyl-2-(phenylmethoxy)benzenepropanamine

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。